molecular formula C9H11BrClNO B1438131 3-(4-Bromo-2-chlorophenoxy)-propylamine CAS No. 1152543-81-1

3-(4-Bromo-2-chlorophenoxy)-propylamine

Cat. No. B1438131
M. Wt: 264.54 g/mol
InChI Key: BUQXNNKQZJAFEP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(4-Bromo-2-chlorophenoxy)-propylamine” can be inferred from its name. It likely contains a three-carbon chain (propyl) with an amine group (-NH2) at one end and a phenol group (a benzene ring with a hydroxyl group) at the other. The phenol group is further substituted with bromine and chlorine atoms .

Scientific Research Applications

Metabolic Pathways and Metabolites Identification

Researchers have extensively studied the metabolic pathways and identification of metabolites for compounds similar to 3-(4-Bromo-2-chlorophenoxy)-propylamine. For instance, Kanamori et al. (2002) delved into the in vivo metabolism of a related compound in rats, identifying several metabolites through gas chromatography-mass spectrometry, suggesting the operation of multiple metabolic pathways including deamination, reduction, oxidation, and acetylation of the amino group (Kanamori et al., 2002). Similarly, Rohanová et al. (2008) examined the disposition and kinetic profile of a psychoactive compound in rats, revealing insights into drug retention in lung tissue, its penetration through the blood/brain barrier, and the distribution of its metabolites in tissues like the brain and liver (Rohanová et al., 2008).

Therapeutic Potentials

Pereira et al. (1998) explored the therapeutic potential of propenamine derivatives, specifically targeting Trypanosoma cruzi infection in mice. Their study highlights the promising activity of a bromo derivative against the infection, pointing towards the potential of such derivatives as chemotherapeutic agents for Chagas' disease (Pereira et al., 1998).

Pharmacological Investigations

The pharmacological properties of compounds structurally related to 3-(4-Bromo-2-chlorophenoxy)-propylamine have also been a subject of investigation. For instance, Hapke and Prigge (1976) studied the actions of Propafenone, a compound with a similar structure, in animal experiments, revealing its significant antiarrhythmic action and effects on various circulatory parameters (Hapke & Prigge, 1976).

properties

IUPAC Name

3-(4-bromo-2-chlorophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClNO/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6H,1,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQXNNKQZJAFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-2-chlorophenoxy)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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